molecular formula C22H22N6O4S B2704496 3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895108-80-2

3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No. B2704496
CAS RN: 895108-80-2
M. Wt: 466.52
InChI Key: VNHUGQGTRSOZQY-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis of Novel Compounds for Pharmacological Applications : A study focused on synthesizing novel compounds related to the chemical structure of interest, demonstrating their potential as anti-inflammatory and analgesic agents. This research highlights the significance of these compounds in medicinal chemistry and their applications in developing new pharmacological treatments (Abu‐Hashem et al., 2020).

Biological and Antimicrobial Activities

  • Nematocidal Activity : Research on 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, structurally related to the compound of interest, showed significant nematocidal activities, highlighting the potential use of these compounds in agricultural and veterinary applications (Liu et al., 2022).
  • Antimicrobial and Antifungal Applications : Several studies have synthesized compounds with a thiadiazole core, exploring their antimicrobial and antifungal properties. This suggests the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Potential

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds were studied for their antiproliferative and antimicrobial properties, indicating the potential use of these compounds in cancer therapy (Gür et al., 2020).
  • Synthesis and Evaluation of Anticancer Activities : Research has been conducted on synthesizing new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, demonstrating their potential as anticancer agents (Kamal et al., 2011).

Chemical Synthesis and Characterization

  • Microwave-Assisted Synthesis : A study on the microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives revealed the efficiency of this method in producing compounds with significant anticancer activity (Tiwari et al., 2017).

Future Directions

Given the limited information available on this specific compound, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its potential antioxidant and antibacterial activities, as well as its physical and chemical properties .

properties

IUPAC Name

3,5-dimethoxy-N-[3-[1-(2-methoxy-5-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-12-6-7-18(32-5)17(8-12)28-13(2)19(25-27-28)20-23-22(33-26-20)24-21(29)14-9-15(30-3)11-16(10-14)31-4/h6-11H,1-5H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHUGQGTRSOZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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